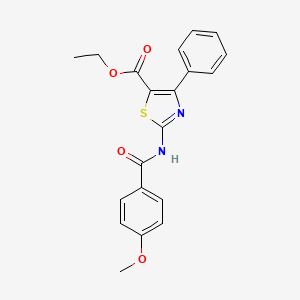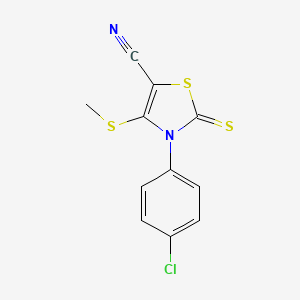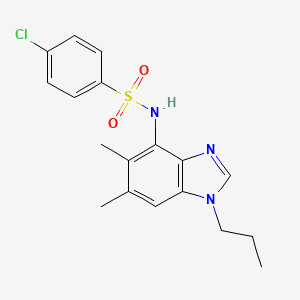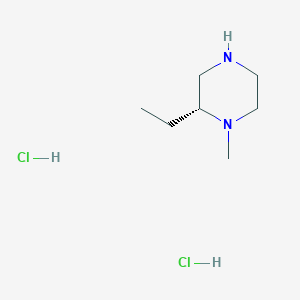
(R)-2-Ethyl-1-methylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Effects
Research has shown that certain derivatives of 1-methylpiperazine, a compound structurally similar to (R)-2-Ethyl-1-methylpiperazine dihydrochloride, have potential neuroprotective effects. These compounds have been found to improve memory and learning dysfunction in mice, suggesting their application in neurological disorders related to cognitive impairment (Zhang Hong-ying, 2012).
2. Anticancer Activity
The compound TM208, which includes a 4-methylpiperazine moiety, has demonstrated notable in vivo and in vitro anticancer activity. Studies have focused on its bioavailability and metabolism, highlighting its potential as an effective cancer treatment with low toxicity (Jiao Wang et al., 2010).
3. Synthesis of Pharmaceutical Compounds
(R)-3-aminopiperidine dihydrochloride, closely related to this compound, is synthesized from Ethyl nipecotate. This process, involving chiral separation and several other steps, is significant in the production of various pharmaceutical compounds (Jiang Jie-yin, 2015).
4. Allergic and Asthmatic Conditions
N-p-chloro-benzhydryl-N'-methyl-homopiperazine dihydrochloride has been found useful in treating asthma, allergic cough, and other allergic conditions. Its efficacy goes beyond simple antagonism to histamine or serotonin, indicating a complex mechanism of action (E. W. Fisherman et al., 1960).
5. Antidepressant and Anxiolytic Effects
Certain phenylpiperazine derivatives, such as HBK-14 and HBK-15, which are structurally related to this compound, have shown potent antidepressant and anxiolytic properties in animal models. These compounds interact with various serotonin and dopamine receptors, offering potential therapeutic applications for mental health disorders (K. Pytka et al., 2015).
Eigenschaften
IUPAC Name |
(2R)-2-ethyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYLRGPJQKESC-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)


![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)


![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[2-Amino-1-(1-benzothiophen-3-yl)ethyl]dimethylamine](/img/structure/B2800214.png)
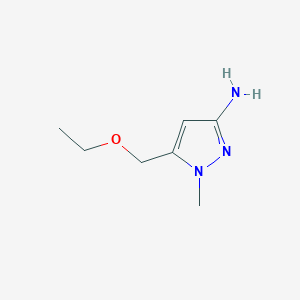
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)
